molecular formula C18H14N2O2 B5588500 N-1-naphthylphthalamide

N-1-naphthylphthalamide

Cat. No. B5588500
M. Wt: 290.3 g/mol
InChI Key: ONUIYEOAWPFEGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-1-naphthylphthalamic acid and its derivatives involves multiple steps, including bromination, condensation, and nucleophilic substitution reactions. For instance, the synthesis of 2,3,6,7-tetrabromonaphthalene dianhydride, a precursor for N-1-naphthylphthalamic acid derivatives, is achieved through the bromination of naphthalene dianhydride with dibromoisocyanuric acid, followed by condensation with diisopropylaniline to yield tetrabromo-substituted naphthalene diimide (NDI) derivatives (Röger & Würthner, 2007). Furthermore, the synthesis of fluorinated 1,8-napthalimides from acenaphthene highlights the versatility of N-1-naphthylphthalamic acid derivatives in chemical synthesis (Jie-Xuan Huang et al., 2014).

Molecular Structure Analysis

The molecular structure of N-1-naphthylphthalamic acid derivatives has been characterized through various techniques, including NMR, EI-MS analyses, and X-ray diffraction analysis. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was elucidated, showing different packing models and confirming the structural integrity of the compound through X-ray diffraction (Cemal Koray Özer et al., 2009).

Chemical Reactions and Properties

N-1-naphthylphthalamic acid undergoes various chemical reactions, including hydrolysis, photoaffinity labeling, and enzymatic cleavage. Its hydrolysis rate is influenced by pH and proceeds via undissociated neighboring carboxyl group participation (A. Granados et al., 1995). Additionally, it acts as a site-directed irreversible ligand for phytotropin receptors, affecting auxin transport in plants (J. Suttle et al., 1993).

Physical Properties Analysis

The physical properties of N-1-naphthylphthalamic acid derivatives, such as solubility and crystal structure, are crucial for their application in various fields. The fluorinated 1,8-naphthalimides, for example, exhibit good solubility and low LUMO energy levels, making them suitable as solution processing candidates in n-type semiconductors (Jie-Xuan Huang et al., 2014).

Scientific Research Applications

  • Hydrolysis and Reactivity Studies N-1-Naphthylphthalamic acid (Naptalam) demonstrates specific chemical behaviors in hydrolysis studies. Granados et al. (1995) observed that its hydrolysis rate varies with pH and results in naphthylamine, a carcinogenic agent. This study indicates Naptalam's reactivity and its potential environmental impact (Granados, Nassetta, & Rossi, 1995).

  • Pesticide Degradation and Detection Research by Ghassempour et al. (2001) focused on determining Naptalam and its degradation products in river water using mass spectrometry. This approach offers insights into monitoring environmental contamination and the breakdown of Naptalam (Ghassempour, Arshadi, & Salek Asghari, 2001).

  • Trace Analysis in Water A method developed by Wolfe and Seiber (1992) for the trace analysis of Naptalam in water provides a framework for monitoring this compound in environmental samples, particularly in agricultural settings (Wolfe & Seiber, 1992).

  • Plant Biology and Auxin Transport Zettl et al. (1992) synthesized a photolabile NPA analogue to identify NPA-binding proteins in plant cells. This research contributes to understanding how Naptalam affects plant growth by inhibiting auxin transport (Zettl, Feldwisch, Boland, Schell, & Palme, 1992).

  • Herbicidal Degradation Processes Talebpour et al. (2003) studied Naptalam's degradation, revealing the formation of specific products and their energetic favorability. This research helps in understanding the environmental fate of Naptalam as a herbicide (Talebpour, Ghassempour, & Shamsipur, 2003).

  • Auxin Transport Regulation Murphy, Peer, and Taiz (2000) explored how Naptalam affects auxin transport in plants. Their findings have implications for understanding the molecular basis of plant growth and development (Murphy, Peer, & Taiz, 2000).

  • Novel Polymer Synthesis Rahmatkhah and Mehdipour‐Ataei (2021) synthesized novel polymers using a derivative of Naptalam, showcasing its potential in materials science for creating products with enhanced thermal stability (Rahmatkhah & Mehdipour‐Ataei, 2021).

  • Supramolecular Chemistry and Sensors Gabriel and Iverson (2002) investigated the formation of hetero duplexes using a derivative of Naptalam, highlighting its role in the development of molecular assemblies and sensors in supramolecular chemistry (Gabriel & Iverson, 2002).

  • Dual Sensor for Temperature and pH Malfait et al. (2015) reported a polymeric sensor incorporating a derivative of Naptalam, demonstrating its utility in designing multi-stimuli responsive materials (Malfait, Coumes, Fournier, Cooke, & Woisel, 2015).

  • Intracellular Thiol Imaging Lee et al. (2012) designed a galactose-appended naphthalimide, a derivative of Naptalam, for targeted hepatic thiol imaging, illustrating its potential in biological imaging and diagnostics (Lee, Han, Kwon, Bhuniya, Kim, Sessler, Kang, & Kim, 2012).

properties

IUPAC Name

2-N-naphthalen-1-ylbenzene-1,2-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c19-17(21)14-9-3-4-10-15(14)18(22)20-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUIYEOAWPFEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1-Naphthylphthalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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